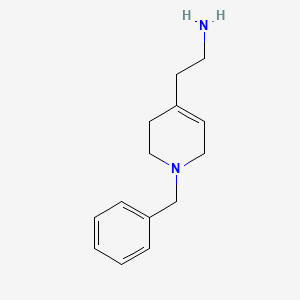
(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide” appears to contain a cyanamide group attached to a phenyl ring with a methoxy and a chloro substituent, and an ethoxyethyl group. Cyanamides are functional groups that contain a carbon atom double-bonded to a nitrogen atom, and single-bonded to another nitrogen atom. They are used in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the methoxy, chloro, and ethoxyethyl groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Cyanamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with electrophiles. The other functional groups present in the molecule would also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar cyanamide group could increase the compound’s water solubility, while the presence of the chloro and methoxy groups could influence its reactivity .Scientific Research Applications
Synthesis and Reactivity
Research on diphenylcyanamide derivatives, such as the study by Robinson (1954), highlights the synthesis process and potential reactivity of related compounds. This foundational work on diphenylcyanamide derivatives, including methods of synthesis and hydrolysis, may provide a basis for understanding the chemical behaviors and applications of (3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide in fields such as material science or organic synthesis (Robinson, 1954).
Luminescent Properties
The study on luminescent mono- and binuclear cyclometalated platinum(II) complexes incorporating 4-methoxyphenyl groups, as conducted by Lai et al. (1999), suggests that compounds containing methoxyphenyl moieties could exhibit interesting photophysical properties. These findings may imply that this compound could be explored for its luminescent properties, potentially applicable in the development of optical materials or sensors (Lai et al., 1999).
Antiviral and Biological Activity
Hocková et al. (2003) investigated antiviral activities of pyrimidine derivatives, revealing how substitutions at certain positions influence biological activity. Although this study does not directly relate to this compound, it underscores the potential of cyanamide derivatives in medicinal chemistry, particularly in designing compounds with biological or antiviral activities (Hocková et al., 2003).
Application in Material Science
Harvey et al. (2015) explored renewable thermosetting resins and thermoplastics derived from vanillin, which included the synthesis of cyanate ester resins with methoxyphenyl groups. This research indicates that compounds similar to this compound might be valuable in creating new materials, particularly in the context of sustainable and renewable resources (Harvey et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-7-6-15(9-14)10-4-5-12(16-2)11(13)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWYGSBSPEDHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C#N)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

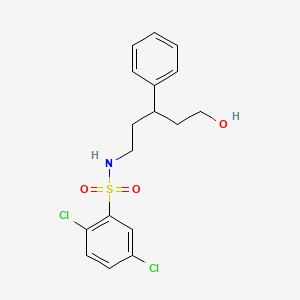
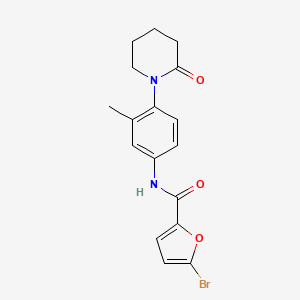
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)
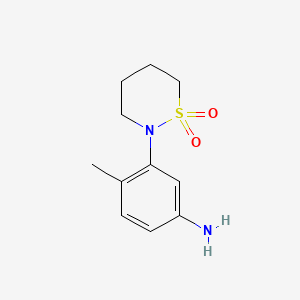
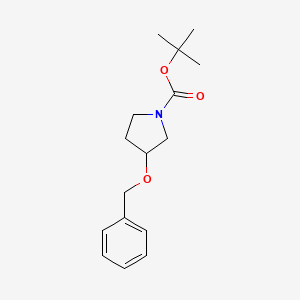

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)
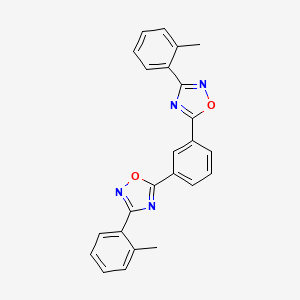
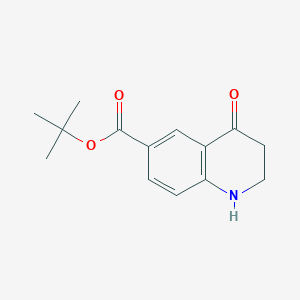

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)
